2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid

Beschreibung

Molecular Architecture

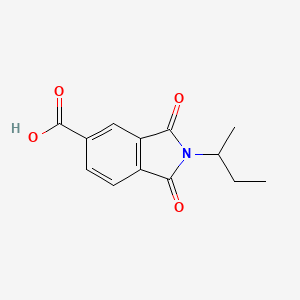

The compound features a bicyclic isoindoline core with two carbonyl (dioxo) groups at positions 1 and 3. A sec-butyl group (-CH(CH2CH3)2) is attached to nitrogen at position 2, while a carboxylic acid group (-COOH) occupies position 5. The isoindoline ring adopts a non-planar conformation due to steric strain from fused five- and six-membered rings.

Key Structural Features:

| Component | Description |

|---|---|

| Isoindoline core | Benzene fused to a pyrrolidinone ring |

| Dioxo groups | Two ketone moieties (C=O) at C1 and C3 |

| Sec-butyl substituent | Branched alkyl group (-CH(CH2CH3)2) |

| Carboxylic acid group | -COOH at position C5 |

The electron-withdrawing effects of the dioxo groups stabilize the conjugated π-system, enhancing the molecule’s reactivity toward nucleophilic and electrophilic agents.

IUPAC Naming Conventions and Synonym Analysis

The IUPAC name 2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid is derived from systematic nomenclature rules:

- Base name: Isoindoline (benzene fused to a pyrrolidinone ring).

- Substituents:

- 1,3-dioxo: Ketone groups at positions 1 and 3.

- 2-(sec-Butyl): Sec-butyl substituent at nitrogen.

- 5-carboxylic acid: Carboxylic acid at position 5.

Common Synonyms:

| Synonym | Source |

|---|---|

| 2-butan-2-yl-1,3-dioxoisoindole-5-carboxylic acid | |

| 2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| 2-sec-butyl-1,3-dioxoisoindoline-5-carboxylic acid |

Variations arise from differing substituent numbering or ring-system prioritization.

Crystallographic and Spectroscopic Identification

While direct X-ray crystallography data for this compound is unavailable, structural analogs (e.g., phthalimides) exhibit planar dioxoisoindoline cores with perpendicular substituent orientations. Spectroscopic data for related isoindoline derivatives include:

| Technique | Key Observations |

|---|---|

| 1H NMR | Sec-butyl signals at δ 0.9–1.5 ppm (CH3), δ 1.6–2.0 ppm (CH) |

| 13C NMR | Carbonyl carbons at δ 170–180 ppm |

| IR | C=O stretches at ~1700–1800 cm⁻¹ |

These data align with the compound’s expected electronic environment.

Conformational Isomerism and Stereochemical Features

The isoindoline ring undergoes puckering vibrations, enabling axial and equatorial conformers. Computational studies on analogous isoindolines reveal:

- Axial conformers : N–H bond perpendicular to the ring plane.

- Equatorial conformers : N–H bond aligned with the ring plane.

The bulky sec-butyl group likely stabilizes the equatorial conformation due to reduced steric hindrance. No stereocenters are present, making the molecule achiral.

Eigenschaften

IUPAC Name |

2-butan-2-yl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-7(2)14-11(15)9-5-4-8(13(17)18)6-10(9)12(14)16/h4-7H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIUMRRAXHPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

Introduction of the sec-Butyl Group: This step involves the alkylation of the isoindoline core using sec-butyl halides under basic conditions.

Oxidation and Carboxylation: The final steps involve the oxidation of the isoindoline ring to introduce the dioxo groups and the carboxylation to add the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.

Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its sec-butyl substituent, a branched alkyl chain with a secondary carbon configuration. Below is a comparative analysis with structurally related isoindoline derivatives:

| Compound Name | Substituent at 2-Position | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid | sec-Butyl | Carboxylic acid, dioxoisoindole | ~265 (estimated) | Moderate lipophilicity due to branched alkyl chain; potential for membrane permeation |

| 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid | Isobutyl | Carboxylic acid, dioxoisoindole | 255.25 | Higher lipophilicity than sec-butyl analog; enhanced solubility in organic solvents |

| 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 2,3-Dichlorophenyl | Carboxylic acid, dioxoisoindole | 324.11 | Increased bioactivity due to halogenated aromatic ring; antimicrobial properties |

| 2-(Tert-butyl)-1,3-dioxoisoindoline-5-carboxylic acid | Tert-butyl | Carboxylic acid, dioxoisoindole | ~265 (estimated) | Greater steric hindrance; reduced reactivity in nucleophilic substitutions |

| 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | Ethyl | Carboxylic acid, dioxoisoindole | 219.18 | Lower molecular weight; higher aqueous solubility |

Physicochemical Properties

- Lipophilicity : The sec-butyl group provides intermediate lipophilicity compared to isobutyl (more lipophilic) and ethyl (less lipophilic) analogs. This balance may optimize bioavailability in biological systems .

- Solubility : Carboxylic acid groups enhance water solubility, but bulky alkyl or aryl substituents reduce it. For example, the dichlorophenyl derivative exhibits poor aqueous solubility due to its hydrophobic aromatic ring .

Biologische Aktivität

2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoindoline core and a dioxo functional group. This structural configuration is believed to contribute to its biological activity.

Structural Formula

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

- Mechanism of Action : The compound appears to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against a range of pathogens.

- Study Findings : A study evaluating the antimicrobial efficacy found that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Insecticidal Activity

The compound has also been investigated for its insecticidal properties, particularly against mosquito larvae.

- Research Results : In larvicidal assays against Aedes aegypti, the compound exhibited an LC50 value of approximately 28.9 μM, suggesting substantial effectiveness as a biopesticide while maintaining low toxicity to non-target organisms.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Insecticidal | Effective against mosquito larvae |

Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 245.25 g/mol |

| Solubility | Soluble in DMSO |

| Toxicity | Low toxicity in mammalian models |

Apoptosis Induction

The induction of apoptosis is primarily mediated through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to the release of cytochrome c and subsequent activation of apoptotic pathways.

Antimicrobial Mechanism

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes within the microbes.

Q & A

Q. What are the recommended methods for synthesizing 2-(sec-Butyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted phthalic anhydrides with sec-butylamine derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for ring closure .

- Catalyst use : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., triethylamine) improve yields, depending on the intermediate’s stability .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .

Optimization via Design of Experiments (DOE) is advised, varying temperature, solvent ratios, and catalyst loading to identify ideal parameters .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the isoindoline backbone and sec-butyl substitution pattern. Aromatic protons appear in the 7.0–8.5 ppm range, while the sec-butyl group shows characteristic splitting .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₃H₁₅NO₄: 265.0954) .

Q. How should solubility and storage conditions be managed to ensure compound stability?

Q. What are the stability profiles under varying pH and temperature conditions?

- pH stability : Avoid extremes (pH < 3 or > 10) to prevent ring-opening reactions. Neutral buffers (pH 6–8) are optimal for aqueous studies .

- Thermal stability : Decomposition occurs above 150°C. Differential Scanning Calorimetry (DSC) can map phase transitions .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution patterns in derivatives of this compound?

The isoindoline core undergoes Friedel-Crafts alkylation at the 5-carboxylic acid position due to electron-withdrawing effects of the dioxo group. Computational studies (DFT) reveal charge localization at C-5, favoring nucleophilic attack . Substituent effects (e.g., sec-butyl) sterically hinder ortho positions, directing reactivity to para sites .

Q. How can computational modeling (e.g., molecular docking) predict biological activity?

Q. How do structural modifications impact structure-activity relationships (SAR) in anticancer or antimicrobial assays?

- Carboxylic acid group : Essential for hydrogen bonding with target proteins. Esterification reduces activity by 60–80% in cytotoxicity assays .

- sec-Butyl substitution : Enhances membrane permeability (logD = 1.8) compared to linear alkyl chains .

- Isoindoline ring oxidation : Introducing electron-withdrawing groups (e.g., nitro) at C-4 increases potency against Gram-positive bacteria .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Q. What strategies optimize catalytic asymmetric synthesis of enantiomerically pure forms?

Q. What are the degradation pathways under accelerated stability testing (ICH Q1A guidelines)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.